![molecular formula C17H21NO4S B2414714 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 2034256-40-9](/img/structure/B2414714.png)
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, also known as HET0016, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 has been extensively studied for its ability to inhibit the activity of the cytochrome P450 (CYP) enzyme, specifically CYP4A, which plays a crucial role in the regulation of blood pressure, angiogenesis, and inflammation.
Scientific Research Applications
Chemoselective Synthesis
Chemoselective synthesis techniques involving compounds structurally related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide have been explored for their potential in producing intermediates for antimalarial drugs and other pharmaceutical applications. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide highlights the utility of such compounds in synthesizing drug intermediates through environmentally friendly processes (Magadum & Yadav, 2018).
Pharmacological Applications
Research into derivatives structurally similar to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has led to the synthesis of compounds with potential pharmacological applications. Studies on novel acetamide derivatives have revealed their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, demonstrating the wide range of therapeutic effects these compounds can have (Rani, Pal, Hegde, & Hashim, 2016).
Environmental Impact Studies
Investigations into the environmental impact of chloroacetamide herbicides, which share functional groups with N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, have been conducted to understand their metabolism in human and rat liver microsomes. These studies offer insights into the degradation and potential environmental risks associated with the use of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Cognitive Function Research
Research on derivatives of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has explored their effects on learning and memory in animal models. These studies contribute to our understanding of how chemical modifications can influence cognitive functions, providing a basis for the development of new therapeutic agents for neurodegenerative diseases (Jiang, 2006).
Molecular Structure and Coordination Chemistry
The study of amide derivatives, including those structurally related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, has provided insights into their spatial orientations and coordination with anions. These findings are essential for understanding the molecular interactions that govern the behavior of these compounds in various chemical and biological contexts (Kalita & Baruah, 2010).
properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10,12,19H,8-9,11H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMFVHRTAFTOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.